S-ethyl ethanesulfinothioate
Description
Contextualization of Thiosulfinates within Organosulfur Chemistry
Organosulfur chemistry, the study of the properties and synthesis of organic compounds containing sulfur, is a vast and vital field. wikipedia.org These compounds are ubiquitous in nature, from the amino acids cysteine and methionine to the life-saving antibiotic penicillin. wikipedia.org Within this broad discipline, thiosulfinates represent a unique and important class of compounds. wikipedia.orgwikipedia.org
Thiosulfinates are organosulfur compounds characterized by the functional group R−S(O)−S−R, where 'R' represents an organic substituent. wikipedia.org They are essentially S-oxides of disulfides and are the first in a series of functional groups with an oxidized disulfide bond. wikipedia.orgwikipedia.org This family also includes the more oxidized thiosulfonates (R−SO₂−S−R). wikipedia.org The thiosulfinate group can be found in both acyclic and cyclic structures. wikipedia.org
The significance of thiosulfinates stems from their presence in various natural products and their interesting chemical reactivity. wikipedia.org They are often associated with the characteristic flavors and aromas of plants from the Allium genus, such as garlic and onions. tandfonline.comwiley.com The study of thiosulfinates provides insights into the complex chemical transformations that occur in these plants upon cellular damage. wiley.comuga.edu
Overview of S-Ethyl Ethanesulfinothioate: Structure and Significance
This compound, also known by the synonym 1-ethylsulfinylsulfanylethane, is a specific acyclic thiosulfinate. chemicalbook.comuni.lu Its chemical formula is C₄H₁₀OS₂, and it has a molecular weight of 138.25 g/mol . uni.luguidechem.com The structure consists of two ethyl groups attached to the sulfur atoms of the thiosulfinate functional group.
The significance of this compound in research has grown, particularly as a stable derivative of the more volatile and unstable allicin (B1665233). nih.gov Allicin (diallyl thiosulfinate) is the primary bioactive compound responsible for the antimicrobial properties of freshly crushed garlic. nih.govwikipedia.org However, allicin's instability limits its practical applications. nih.govnih.gov this compound, by retaining the core thiosulfinate active group but having saturated ethyl groups instead of allyl groups, offers greater stability, making it more suitable for large-scale production, transportation, and storage. nih.gov This stability has made it a valuable compound for investigating the biological activities associated with the thiosulfinate functional group. nih.govnih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₀OS₂ uni.luuni.lu |
| Molecular Weight | 138.2516 g/mol guidechem.com |
| IUPAC Name | 1-ethylsulfinylsulfanylethane chemicalbook.comuni.lu |
| InChIKey | FIWQKOIUXFENIV-UHFFFAOYSA-N uni.lu |
| SMILES | CCSS(=O)CC uni.lu |
| Topological Polar Surface Area | 61.6 Ų guidechem.com |
| Rotatable Bond Count | 3 guidechem.com |
Historical Development and Derivation from Natural Products (e.g., Allicin)
The study of thiosulfinates is intrinsically linked to the investigation of the chemistry of garlic and other Allium species. wikipedia.orgwiley.com The discovery of allicin in 1944 by Chester J. Cavallito and his colleagues was a landmark moment, identifying it as a key active ingredient formed when garlic is crushed. wikipedia.org Allicin itself is not present in intact garlic but is generated when the enzyme alliinase comes into contact with its substrate, alliin (B105686), upon tissue damage. wikipedia.org The alliinase cleaves alliin to produce allylsulfenic acid, two molecules of which then condense to form allicin. wikipedia.org
This compound can be viewed as a synthetic analogue of allicin. nih.gov While allicin is diallyl thiosulfinate, this compound is the diethyl equivalent. nih.govwikipedia.org The development of synthetic methods to create more stable thiosulfinates like this compound was driven by the desire to overcome the inherent instability of natural thiosulfinates like allicin, which decomposes rapidly. nih.govnih.gov
The synthesis of this compound can be achieved through the oxidation of diethyl disulfide. nih.gov One reported method involves the use of hydrogen peroxide as an environmentally friendly oxidizing agent, catalyzed by L-proline (B1679175). nih.gov This approach provides a high yield of the desired product. nih.gov
Current Research Landscape and Unaddressed Challenges in Thiosulfinate Science
The current research landscape for thiosulfinates, including this compound, is multifaceted. A significant area of focus is their potential biological activity. nih.gov Allicin and its derivatives are known for their broad-spectrum antimicrobial properties. nih.govmdpi.com Research on this compound has demonstrated its potent antifungal activity, in some cases exceeding that of allicin. nih.gov Studies are exploring the mechanisms behind these effects, such as the induction of apoptosis in fungal cells through the generation of reactive oxygen species. nih.gov
Another avenue of research is the potential of thiosulfinate derivatives in medicine. nih.gov For instance, various synthetic thiosulfinates have been investigated for their anticancer properties. nih.gov
Despite the progress, several challenges remain in thiosulfinate science. A major hurdle has been the instability of many natural thiosulfinates, which complicates their isolation and study. nih.govnih.gov While the synthesis of more stable analogues like this compound addresses this to some extent, a deeper understanding of the decomposition pathways of thiosulfinates is still needed.
Furthermore, elucidating the precise mechanisms of action for their biological activities continues to be an active area of investigation. For example, while it's known that thiosulfinates can react with thiol-containing proteins, the specific molecular targets and pathways involved in their various effects are not fully understood. wikipedia.org The complex chemistry of Allium species, which produce a wide array of organosulfur compounds upon being cut or crushed, also presents a challenge in isolating the effects of individual thiosulfinates. tandfonline.comwiley.com
Scope and Objectives of the Comprehensive Research Outline
This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound. The primary objective is to consolidate the existing chemical knowledge regarding this specific thiosulfinate, presented within the structured framework provided.
The scope is strictly limited to the chemical aspects of this compound. It will not delve into medical applications, dosage, or safety profiles. The content will adhere to the following structure:
Contextualization of Thiosulfinates: To situate this compound within the broader field of organosulfur chemistry.
Structural and Significance Overview: To detail the specific chemical structure and scientific importance of this compound.
Historical and Natural Product Link: To trace its conceptual origins from natural compounds like allicin.
Research Landscape and Challenges: To summarize the current state of research and the scientific questions that remain to be answered in the field of thiosulfinates.
By adhering to this outline, this article will serve as a foundational reference on the chemistry of this compound for a professional audience.
Structure
2D Structure
3D Structure
Properties
CAS No. |
18542-39-7 |
|---|---|
Molecular Formula |
C4H10OS2 |
Molecular Weight |
138.3 g/mol |
IUPAC Name |
1-ethylsulfinylsulfanylethane |
InChI |
InChI=1S/C4H10OS2/c1-3-6-7(5)4-2/h3-4H2,1-2H3 |
InChI Key |
FIWQKOIUXFENIV-UHFFFAOYSA-N |
SMILES |
CCSS(=O)CC |
Canonical SMILES |
CCSS(=O)CC |
Synonyms |
1-ethylsulfinylsulfanylethane |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Chemoenzymatic and Catalytic Synthesis of S-Ethyl Ethanesulfinothioate
The development of green and selective synthetic routes is a cornerstone of modern chemistry. For this compound, chemoenzymatic and catalytic methods offer significant advantages over traditional synthetic protocols.
Environmentally Benign Oxidation Reactions for Thiosulfinate Formation
A key strategy for the synthesis of this compound involves the oxidation of diethyl disulfide. nih.govvulcanchem.com An environmentally friendly approach utilizes hydrogen peroxide as the oxidant. nih.gov This method is considered green as it avoids the use of harsh or toxic oxidizing agents and produces water as the primary byproduct. organic-chemistry.org The reaction selectively oxidizes one of the sulfur atoms in the disulfide bond to form the desired thiosulfinate structure. vulcanchem.com Other mild and environmentally benign methods for the oxidation of thiols to disulfides, a related transformation, also employ hydrogen peroxide, sometimes in the presence of catalysts like iodide ions. organic-chemistry.orgresearchgate.net
Role of Organic Catalysts in Selective Oxidation (e.g., l-Proline)
To enhance the selectivity and efficiency of the oxidation of diethyl disulfide, organic catalysts have been effectively employed. L-proline (B1679175), a naturally occurring amino acid, has been identified as a particularly effective catalyst for this transformation. nih.gov In this process, l-proline facilitates the selective oxidation of one of the sulfur atoms in the diethyl disulfide molecule by hydrogen peroxide. nih.govvulcanchem.com The use of an organocatalyst like l-proline represents a more sustainable alternative to potentially toxic metal-based catalysts.
Optimization of Reaction Parameters for Yield and Purity
Achieving high yield and purity is paramount in any synthetic process. For the l-proline catalyzed synthesis of this compound from diethyl disulfide and hydrogen peroxide, specific reaction conditions have been optimized. A notable procedure involves reacting diethyl disulfide with hydrogen peroxide in acetonitrile, using a catalytic amount of l-proline. nih.gov The reaction is typically conducted at room temperature for an extended period, such as 48 hours, under an inert nitrogen atmosphere to prevent unwanted side reactions. nih.gov
The following table outlines the optimized parameters for this synthesis:
| Parameter | Value |
| Starting Material | Diethyl disulfide |
| Oxidant | 30% Hydrogen peroxide |
| Catalyst | l-Proline |
| Solvent | Acetonitrile |
| Temperature | Room Temperature (20–25 °C) |
| Reaction Time | 48 hours |
| Atmosphere | N₂ |
Table 1: Optimized Reaction Parameters for the Synthesis of this compound. nih.gov
Post-reaction workup involves removing the solvent under reduced pressure, followed by extraction with an organic solvent like dichloromethane (B109758), washing with brine, and drying over anhydrous sodium sulfate (B86663) to isolate the purified product. nih.gov An alternative synthesis method involves the oxidation of the corresponding disulfide with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at low temperatures, yielding the product in 46% yield after purification. nih.gov
Precursor Chemistry and Starting Material Utilization
Utilization of Diethyl Disulfide in Thiosulfinate Synthesis
Diethyl disulfide is the primary and commercially available precursor for the synthesis of this compound. nih.govnih.govsigmaaldrich.com Its structure, containing a disulfide bond, is ideally suited for the selective oxidation that yields the thiosulfinate functional group. vulcanchem.com The direct oxidation of diethyl disulfide provides a straightforward and atom-economical route to the target molecule. nih.gov
Exploration of Alternative Substrates for this compound Generation
While diethyl disulfide is the most common starting material, the fundamental chemistry of thiosulfinate formation allows for the theoretical exploration of alternative substrates. However, current research predominantly focuses on the oxidation of diethyl disulfide due to its ready availability and the efficiency of the existing methods. nih.govvulcanchem.com Future research could potentially investigate the use of other ethyl-sulfur containing compounds, though such alternatives are not widely documented for the synthesis of this specific thiosulfinate.
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of this compound is typically achieved through the controlled oxidation of diethyl disulfide. nih.gov This foundational reaction provides a platform for creating a diverse range of analogues by modifying the precursor disulfides. Such modifications are crucial for systematic structure-reactivity relationship (SRR) studies.
The reactivity and biological activity of thiosulfinates are highly dependent on the nature of the alkyl or aryl substituents attached to the sulfur atoms. By systematically altering these chains, researchers can fine-tune the compound's properties. This compound, with its simple and symmetric ethyl groups, serves as a fundamental reference for these studies.
Research into a variety of thiosulfinate analogues has revealed distinct structure-reactivity trends:
Chain Length: Studies on symmetric alkyl thiosulfinates have shown that increasing the chain length can influence biological efficacy. nih.gov For instance, unsymmetrical thiosulfinates with disparate chain lengths, such as S-ethyl S-octyl ethanesulfinothioate and S-ethyl S-dodecyl ethanesulfinothioate, have been synthesized to create amphiphilic molecules. These unsymmetrical designs, which combine hydrophilic and lipophilic characteristics, can be particularly effective as radical-trapping antioxidants when used with a hydrophilic thiol. rsc.org
Branching: The degree of branching in the alkyl chains has a notable impact on activity. In studies of antibacterial properties, branched alkyl groups, such as in isopropyl thiosulfinate derivatives, were found to diminish the compound's bacteriostatic effect compared to their straight-chain counterparts like S-propyl propanesulfinothioate. mdpi.com
Aryl Substitution: Replacing a simple alkyl group with an aryl or benzyl (B1604629) moiety introduces significant changes. In the evaluation of anticancer agents, benzyl-substituted thiosulfinates demonstrated improved activity over simple straight-chain alkyls. nih.gov This enhancement is partly attributed to the benzyl group acting as a bioisostere for the naturally occurring allyl group found in allicin (B1665233). nih.gov Specifically, unsymmetrical analogues containing a benzyl group paired with a short, non-bulky alkyl chain showed favorable results. nih.gov
Interactive Table: Structure-Reactivity Relationships in Thiosulfinate Analogues
| Analogue Type | Substituent Modification | Observed Effect on Reactivity/Activity | References |
|---|---|---|---|
| Symmetric Alkyl | Increased linear chain length | Modulated biological activity | nih.gov |
| Unsymmetric Alkyl | Combination of short (ethyl) and long (octyl, dodecyl) chains | Enhanced radical-trapping antioxidant activity in the presence of thiols | rsc.org |
| Branched Alkyl | Isopropyl vs. n-propyl groups | Branching resulted in lowered antibacterial activity | mdpi.com |
Modifying the core thiosulfinate scaffold, R-S(O)-S-R', by replacing one of the constituent atoms offers a pathway to novel chemical properties. While substitution of the sulfinyl oxygen is not widely reported, the replacement of a sulfur atom with its heavier chalcogen analogue, selenium, has been explored in related organosulfur chemistry.
The resulting compounds are known as selenosulfides (R-S-Se-R') or sulfenoselenoates (R-S(O)-Se-R'). The synthesis of these analogues often involves the reaction of a thiol with a selenenyl halide or the oxidation of selenosulfides. The presence of selenium significantly alters the bond energies and redox potential of the chalcogen-chalcogen bond. Enzymatic systems have also been used to catalyze the oxidation of 1,2-disulfides to thiosulfinates, and similar enzymatic approaches can be applied to substrates containing other heteroatoms like selenium. scielo.br Allylic selenosulfides are known to undergo rearrangements analogous to their sulfur counterparts, highlighting the functional relationship between these heteroatom-substituted scaffolds. nih.gov
Modification of Alkyl Chains for Structure-Reactivity Studies
Mechanistic Insights into Thiosulfinate Formation and Rearrangements
The chemical behavior of this compound is governed by the mechanisms of its formation and its propensity to undergo rearrangements into more stable sulfur-containing species.
Formation Mechanism: The synthesis of thiosulfinates, including this compound, from the corresponding disulfides (e.g., diethyl disulfide) via oxidation is a cornerstone reaction. nih.govwikipedia.org Mechanistic studies involving the oxidation of a mixture of two different symmetric disulfides (e.g., diallyl disulfide and dipropyl disulfide) have provided critical insights. mdpi.com The reaction does not simply yield the two corresponding symmetric thiosulfinates. Instead, a statistical mixture of four products is formed: the two symmetric thiosulfinates and two mixed thiosulfinates (e.g., S-allyl propane-1-sulfinothioate and S-propyl prop-2-ene-1-sulfinothioate). mdpi.com
This outcome strongly supports a mechanism involving the oxidative cleavage of the disulfide S-S bond to form highly reactive sulfenic acid intermediates (R-SOH). mdpi.commdpi.com These intermediates then undergo a condensation reaction, where two molecules of sulfenic acid combine to form a thiosulfinate molecule and water. mdpi.comnih.govrsc.org When a mixture of sulfenic acids is present, their random condensation naturally leads to the formation of both symmetric and unsymmetric thiosulfinates. mdpi.com
Rearrangements: Thiosulfinates are often thermally unstable and can undergo various rearrangements. wikipedia.org
mdpi.comnih.gov-Sigmatropic Rearrangement: Allylic thiosulfinates can rearrange via a mdpi.comnih.gov-sigmatropic shift. This process is particularly noted in the chemistry of allicin and related compounds, where rearrangement can occur via thiosulfoxide intermediates. nih.gov Similar rearrangements of diallyloxydisulfides are proposed to proceed through a double mdpi.comnih.gov-sigmatropic shift to yield unstable vic-disulfoxides, which then rearrange into thiosulfonates. uantwerpen.be
Pummerer Rearrangement: Some thiosulfinates can undergo a Pummerer-type rearrangement. For example, methyl methanethiosulfinate has been observed to rearrange to CH₃S(O)CH₂SSCH₃. wikipedia.org
Disproportionation: Besides rearrangement, thiosulfinates can also disproportionate. Methyl methanethiosulfinate, for instance, can disproportionate into a mixture of dimethyl disulfide and methyl methanethiosulfonate (B1239399) (CH₃SO₂SCH₃). wikipedia.org
These reaction pathways highlight the reactivity of the thiosulfinate functional group and its role as an intermediate in the complex chemistry of organosulfur compounds.
Rigorous Spectroscopic and Advanced Analytical Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and how they are connected within a molecule.
Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within a molecule. For S-ethyl ethanesulfinothioate, the ¹H NMR spectrum provides direct evidence for the presence and connectivity of the two ethyl groups. In a study detailing its synthesis, the ¹H NMR spectrum was recorded on a 300 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent. nih.gov
The analysis revealed two multiplets. nih.gov A signal appearing between δ 1.19 and 1.32 ppm, with an integration value corresponding to six protons (6H), is assigned to the methyl (CH₃) protons of the two ethyl groups. A second multiplet, observed in the more downfield region of δ 2.92–3.01 ppm, integrates to four protons (4H) and is attributed to the methylene (B1212753) (CH₂) protons of the ethyl groups. nih.gov The multiplet nature of both signals indicates complex spin-spin coupling between the protons of the adjacent methyl and methylene groups, confirming the ethyl moieties and their connectivity within the molecular structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Assignment |
|---|---|---|---|
| 1.19–1.32 | Multiplet (m) | 6H | -CH₃ protons of both ethyl groups |
| 2.92–3.01 | Multiplet (m) | 4H | -CH₂ protons of both ethyl groups |
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a structure typically gives rise to a distinct signal, allowing for the determination of the total number of non-equivalent carbons. Based on the structure of this compound, CH₃CH₂S(O)SCH₂CH₃, four distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the two unique methyl carbons and the two unique methylene carbons, which are in different chemical environments due to their proximity to either the sulfur (S) or sulfinyl (S=O) group. While ¹³C NMR is a standard characterization technique, specific experimental data for this compound were not detailed in the reviewed literature.
For complex molecules, one-dimensional NMR spectra can sometimes be ambiguous. Advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), provide deeper insights by showing correlations between coupled nuclei. libretexts.org A ¹H-¹H COSY experiment on this compound would produce cross-peaks between the signals of the CH₃ protons (δ 1.19–1.32) and the CH₂ protons (δ 2.92–3.01), providing definitive proof of their direct connectivity within the ethyl groups. libretexts.orgyoutube.com Other 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could further be used to assign each proton and carbon atom unambiguously by showing one-bond and multiple-bond correlations, respectively. libretexts.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. uni-saarland.denih.gov
Low-resolution mass spectrometry is commonly used to confirm the molecular mass of a synthesized compound. Electrospray ionization (ESI) is a soft ionization technique that typically leaves the molecule intact, allowing for the detection of the molecular ion. nih.gov In the analysis of this compound, LR-ESI-MS was performed in positive ion mode. The spectrum showed a prominent peak at an m/z of 139.1, which corresponds to the protonated molecule ([M+H]⁺). nih.govportlandpress.com A second peak was observed at an m/z of 161.2, corresponding to the sodium adduct of the molecule ([M+Na]⁺). nih.govportlandpress.com These findings are consistent with the expected molecular weight of this compound (138.26 g/mol ) and confirm its successful synthesis.
| Observed Ion Species | m/z (Low Resolution) |
|---|---|
| [M+H]⁺ | 139.1 |
| [M+Na]⁺ | 161.2 |
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. researchgate.net This precision allows for the determination of a molecule's elemental formula, as each formula has a unique exact mass. While experimental HRMS data was not provided in the primary literature, theoretical calculations predict the monoisotopic mass of this compound (C₄H₁₀OS₂) to be 138.0173 Da. uni.lu The corresponding high-resolution m/z values for the protonated molecule and sodium adduct can be predicted with high accuracy. uni.lu This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing unequivocal confirmation of a compound's identity. researchgate.netmdpi.com
| Ion Species | Elemental Formula | Predicted Exact Mass (m/z) |
|---|---|---|
| [M] | C₄H₁₀OS₂ | 138.0173 |
| [M+H]⁺ | C₄H₁₁OS₂⁺ | 139.0246 |
| [M+Na]⁺ | C₄H₁₀NaOS₂⁺ | 161.0065 |
High-Resolution Mass Spectrometry for Exact Mass Determination
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. mdpi.com It operates on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. mdpi.com For this compound, FT-IR is particularly useful for confirming the presence of the key sulfinyl (S=O) and thioester (C-S) functionalities.
The FT-IR spectrum of this compound displays a characteristic absorption band for the sulfinyl group (S=O stretch) at approximately 1074-1082.2 cm⁻¹. nih.govnih.gov This peak is a strong indicator of the thiosulfinate structure. Esters are known to exhibit a pattern of strong peaks, including the C=O stretch and two C-O stretches. spectroscopyonline.com Similarly, thiosulfinates like this compound present their own characteristic absorptions.
Other significant peaks in the spectrum help to build a complete picture of the molecule's structure. Absorptions around 2971.5 cm⁻¹ and 2929.0 cm⁻¹ correspond to the C-H stretching vibrations of the ethyl groups. nih.gov The region between 1300 cm⁻¹ and 1000 cm⁻¹ is often complex, containing C-O and C-S stretching vibrations. spectroscopyonline.com In the spectrum of this compound, peaks at 1262.2 cm⁻¹ and 1128.6 cm⁻¹ are observed, which are consistent with these types of bonds. nih.gov
Table 2: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 2971.5, 2929.0 | C-H Stretch (Alkyl) | nih.gov |
| 1451.2 | C-H Bend | nih.gov |
| 1082.2 | S=O Stretch | nih.gov |
| 1074 | S=O Stretch | nih.gov |
| 1262.2, 1128.6, 967.9, 776.3 | C-S Stretch, C-C Stretch, Fingerprint Region | nih.gov |
Raman spectroscopy serves as a valuable complement to FT-IR for vibrational analysis. libretexts.org While FT-IR measures the absorption of infrared light due to changes in dipole moment, Raman spectroscopy measures the scattering of light caused by changes in a molecule's polarizability. libretexts.org This fundamental difference means that some vibrations that are weak or absent in an FT-IR spectrum may be strong in a Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would be particularly effective for observing the sulfur-sulfur (S-S) single bond. Symmetrical, non-polar bonds like the S-S bond produce a weak or non-existent signal in FT-IR but typically show a distinct peak in Raman spectra. This peak would be expected in the 400-500 cm⁻¹ region. Furthermore, the C-S bond, which can be difficult to definitively assign in FT-IR, often yields a more easily identifiable Raman signal.
Fourier Transform Infrared (FT-IR) Spectroscopy for Sulfinyl and Thioester Bonds
Chromatographic Methodologies for Isolation, Purification, and Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively in synthetic chemistry for qualitative monitoring of reactions and for screening for optimal separation conditions. sigmaaldrich.com In the synthesis of this compound, TLC is an essential tool to track the consumption of the starting material, diethyl disulfide, and the formation of the desired product. nih.gov
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a solid support (like glass or aluminum) coated with a thin layer of an adsorbent, typically silica (B1680970) gel. libretexts.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). As the solvent moves up the plate via capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. sigmaaldrich.com
Following the synthesis of this compound, column chromatography is the standard method employed for its purification to remove unreacted starting materials, byproducts, and other impurities. nih.govnih.gov This technique works on the same principles of differential partitioning as TLC but is performed on a larger, preparative scale. rochester.edu
In a typical procedure, a glass column is packed with a stationary phase, most commonly silica gel. rochester.edu The crude product, dissolved in a minimal amount of solvent, is carefully loaded onto the top of the silica gel column. rochester.edu A solvent system, the mobile phase or eluent, is then passed through the column. rochester.edu The choice of eluent is often guided by prior TLC analysis; a solvent system that gives a product Rf value of around 0.3 on a TLC plate is generally considered a good starting point for column chromatography. reddit.com
As the eluent flows through the column, the components of the crude mixture separate based on their polarity. Less polar compounds travel down the column more quickly, while more polar compounds are retained longer by the polar silica gel. For this compound, the purification process after synthesis involves extraction with a solvent like dichloromethane (B109758), followed by concentration under reduced pressure. nih.gov While this specific synthesis does not detail a column chromatography step, purification of analogous bioactive compounds frequently involves silica gel column chromatography, eluting with a gradient solvent system such as a chloroform-methanol mixture to isolate the pure fractions. nih.gov The collected fractions are analyzed (e.g., by TLC) to identify those containing the pure desired compound, which are then combined and concentrated to yield the final purified this compound. nih.gov
Advanced Liquid Chromatography Techniques for Quantitative Analysis
The quantitative analysis of this compound and related thiosulfinates, which are often thermally unstable, benefits significantly from advanced liquid chromatography techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with various detectors are the methods of choice, offering milder conditions than gas chromatography. globalsciencebooks.info
High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in complex mixtures. researchgate.net Its application is crucial for the analysis of thiosulfinates, which are prone to degradation at elevated temperatures often used in gas chromatography. globalsciencebooks.info The versatility and reliability of HPLC make it a cornerstone in the quality control of various products. ijarsct.co.in
Ultra-performance liquid chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle columns to achieve higher resolution, faster analysis times, and reduced solvent consumption. lcms.cz This enhanced efficiency is particularly beneficial for the analysis of complex biological samples. The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) provides a highly selective and sensitive method for the determination of chemical compounds in various matrices, including food and feed. us.es This combination is adept at handling the complexities of biological samples and can achieve low limits of detection. nih.gov
Research has demonstrated the successful application of UPLC-MS/MS for the simultaneous analysis of related organosulfur compounds. For instance, a method was developed and validated for the quantification of propyl-propane-thiosulfonate (PTSO) and propyl-propane-thiosulfinate (PTS) in animal feed. us.es This method highlights the capability of UPLC-MS/MS to detect and quantify these compounds at very low concentrations. us.es
The selection of appropriate chromatographic conditions is paramount for the successful separation and quantification of this compound.
Table 1: UPLC-MS/MS Method Parameters for Analysis of Related Organosulfur Compounds
| Parameter | Condition |
|---|---|
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 0.0–0.5 min 10% B, 0.5–5.0 min from 10% to 100% B, 5.0–7.0 min 100% B, then 10% B up to 10.0 min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Source: us.es
The validation of these analytical methods is crucial to ensure their accuracy and reliability. Key validation parameters include linearity, limit of detection (LOD), and limit of quantitation (LOQ).
Table 2: Validation Data for UPLC-MS/MS Analysis of Related Organosulfur Compounds
| Compound | LOD (ng g⁻¹) | LOQ (ng g⁻¹) |
|---|---|---|
| Propyl-propane-thiosulfonate (PTSO) | 0.082 | 0.272 |
| Propyl-propane-thiosulfinate (PTS) | 0.095 | 0.317 |
Source: us.es
These low detection and quantitation limits underscore the high sensitivity of the UPLC-MS/MS technique. us.es The development of such robust and sensitive analytical methods is essential for the accurate characterization and quantification of this compound in various research applications.
Mechanistic Studies of Biological Activity and Interactions Non Human Biological Systems
Antifungal Efficacy and Activity Spectrum in Model Organisms
S-ethyl ethanesulfinothioate, a stable derivative of allicin (B1665233), demonstrates significant antifungal properties. nih.gov Its efficacy has been particularly noted against the filamentous fungus Penicillium chrysogenum, a common contaminant in food storage and cultural relic preservation. nih.govnih.gov
Inhibition of Spore Germination in Fungal Species (e.g., Penicillium chrysogenum)
This compound effectively inhibits the spore germination of Penicillium chrysogenum. nih.gov Microscopic observation reveals that at a concentration of 0.3 μg/ml, spore germination is obviously inhibited. nih.gov As the concentration increases to 0.6 μg/ml, spores shrink, and at 1.0 μg/ml, germination is completely inhibited, with spores becoming irregular and withered. nih.gov This inhibitory effect is crucial in preventing the initial stages of fungal colonization.
Suppression of Mycelial Growth in Fungal Cultures
In addition to inhibiting spore germination, this compound also suppresses the subsequent mycelial growth of P. chrysogenum. nih.gov At a low concentration of 0.075 μg/ml, a significant decrease in the amount and length of mycelia is observed. nih.gov When the concentration is increased to 0.5 μg/ml, mycelial growth is almost entirely prevented. nih.gov This demonstrates the compound's ability to interfere with fungal development beyond the germination phase.
Comparative Studies of Biological Potency with Allicin and Related Thiosulfinates
Comparative studies highlight the superior antifungal potency of this compound over its parent compound, allicin. nih.gov The half-maximal inhibitory concentration (IC50) of this compound against P. chrysogenum was determined to be 0.92 μg/ml, which is approximately 42 times more potent than allicin (IC50 of 38.68 μg/ml). nih.govnih.gov To achieve the same level of inhibition of spore germination and mycelial growth as this compound, significantly higher concentrations of allicin are required. nih.gov For instance, to match the effect of 0.6 μg/ml of this compound, a concentration of 25 μg/ml of allicin is needed. nih.gov This enhanced stability and potency make this compound a promising alternative to the more volatile and less stable allicin for antifungal applications. nih.govnih.gov
Interactive Data Table: Comparative Antifungal Activity
| Compound | Target Organism | IC50 (μg/ml) | Observations |
| This compound | Penicillium chrysogenum | 0.92 nih.govnih.gov | Significant inhibition of spore germination and mycelial growth at low concentrations. nih.gov |
| Allicin | Penicillium chrysogenum | 38.68 nih.govnih.gov | Requires much higher concentrations for similar inhibitory effects as this compound. nih.gov |
Cellular and Subcellular Mechanisms of Action
The antifungal activity of this compound is attributed to its ability to induce programmed cell death, specifically apoptosis, in fungal cells. nih.govnih.gov This process involves a cascade of cellular and subcellular events.
Induction of Programmed Cell Death Pathways: Apoptosis
This compound triggers apoptosis in P. chrysogenum. nih.gov This is evidenced by morphological changes characteristic of apoptosis, such as the loss of plasma membrane integrity and the exposure of phosphatidylserine. mdpi.com The induction of apoptosis is a key mechanism behind the compound's potent fungicidal effects. nih.gov
Activation of Metacaspases in Apoptotic Pathways
A crucial step in the apoptotic pathway induced by this compound is the activation of metacaspases. nih.govnih.gov Metacaspases are cysteine proteases found in fungi and plants that are analogous to the caspase family in animals, which play a central role in apoptosis. nih.govmdpi.com Treatment of P. chrysogenum with this compound leads to the activation of these metacaspases, which then execute the apoptotic program. nih.gov This activation has been confirmed through fluorescence microscopy, where cells exposed to the compound show strong green fluorescence indicative of metacaspase activity. nih.gov This metacaspase-dependent apoptosis is a key element of the antifungal mechanism of this compound. nih.govnih.gov
Flow Cytometry-Based Analysis of Apoptotic Stages
Flow cytometry has been instrumental in elucidating the apoptotic effects of this compound (ALE) on fungal cells, specifically Penicillium chrysogenum. nih.gov Studies have demonstrated that as the concentration of ALE increases, there is a corresponding and rapid rise in the percentage of cells undergoing both early and late stages of apoptosis. nih.gov For instance, the total apoptosis rate escalated from 14.28% to 57.33% when the ALE concentration reached 0.25 μg/ml. nih.gov This dose-dependent induction of apoptosis highlights the compound's potent antifungal activity. nih.gov
The process of apoptosis in fungi, a form of programmed cell death, can be triggered by various internal and external factors and involves key proteins like metacaspases. mdpi.com In the case of ALE-treated P. chrysogenum, the apoptotic process is linked to the activation of these metacaspases, which are fungal analogues of caspases found in animals. nih.govmdpi.com The activation of metacaspases plays a central role in fungal apoptotic-like cell death. nih.gov
Table 1: Effect of this compound (ALE) Concentration on Apoptosis in P. chrysogenum
| ALE Concentration (μg/ml) | Total Apoptosis Rate (%) |
|---|---|
| 0 (Control) | <14.28 |
Note: Data extracted from a study on P. chrysogenum. nih.gov The table illustrates a significant increase in apoptosis with a minimal concentration of ALE.
Morphological Changes in Fungal Cells (e.g., Scanning Electron Microscopy)
Scanning electron microscopy (SEM) provides visual evidence of the detrimental effects of this compound on the morphology of fungal spores and mycelia. nih.gov In studies involving Penicillium chrysogenum, untreated spores appear spherical and plump, with thick and strong mycelia. nih.gov However, upon treatment with ALE, significant morphological alterations are observed. nih.gov
At a concentration of 0.5 μg/ml, mycelial growth is severely hampered, although the spore morphology remains largely unchanged. nih.gov A more pronounced effect is seen at a concentration of 1.0 μg/ml, where spore germination is completely inhibited, and the spores become irregular and withered. nih.gov These observations from SEM analysis corroborate the potent antifungal activity of ALE, demonstrating its ability to disrupt fungal development and structural integrity. nih.gov
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress
A key mechanism underlying the biological activity of this compound is the generation of reactive oxygen species (ROS), leading to oxidative stress within fungal cells. nih.govnih.gov ROS are highly reactive molecules, such as superoxide (B77818) and hydrogen peroxide, that can cause damage to cellular components. wikipedia.org
Measurement of Intracellular ROS Accumulation
The accumulation of intracellular ROS in response to ALE treatment has been quantified using fluorescent probes like Dihydrorhodamine 123 (DHR123). nih.gov In the presence of ROS, DHR123 is oxidized to the fluorescent compound Rhodamine 123. nih.gov Studies on P. chrysogenum have shown that ALE significantly induces ROS production in a time-dependent manner. nih.gov This increase in ROS is a critical factor in the compound's cytotoxic effects. nih.gov The generation of ROS is a recognized mode of action for many antifungal agents. nih.gov
Mitigation of Biological Effects by Antioxidants (e.g., Tocopherol)
The role of ROS in the antifungal activity of ALE is further confirmed by experiments using antioxidants. Tocopherol (a form of Vitamin E), a known antioxidant, has been shown to counteract the effects of ALE. nih.govnih.govnih.gov When P. chrysogenum is co-treated with ALE and tocopherol, the generation of ROS is effectively eliminated. nih.gov Consequently, the cytotoxic damage caused by ALE is distinctly reversed, and cell viability is promoted. nih.gov This mitigation of biological effects by an antioxidant strongly indicates that the antifungal mechanism of this compound is mediated through the induction of oxidative stress via ROS generation. nih.govnih.gov
Role of Thiol-Disulfide Exchange Reactions in Biological Processes
While the primary mechanism of action for this compound appears to be the induction of ROS-mediated apoptosis, the role of thiol-disulfide exchange reactions is also a significant consideration, particularly given its structural similarity to allicin. nih.gov Allicin's antimicrobial activity is often attributed to the oxidative inactivation of thiol-containing enzymes in microorganisms through thiol-disulfide exchange. portlandpress.com
Impact on Cellular Viability and Metabolic Activity (e.g., XTT Colorimetric Assay)
The impact of this compound on fungal cell viability and metabolic activity has been quantitatively assessed using the XTT colorimetric assay. nih.govnih.gov This assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells. cellsignal.com In this assay, the tetrazolium salt XTT is reduced by dehydrogenase enzymes in metabolically active cells to a colored formazan (B1609692) dye. cellsignal.com
Studies on Penicillium chrysogenum have revealed that ALE significantly reduces cell viability in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) of ALE for P. chrysogenum was determined to be 0.92 μg/ml. nih.govnih.gov This demonstrates a potent cytotoxic effect on the fungus. nih.gov
Table 2: Comparative IC50 Values of this compound (ALE) and Allicin against P. chrysogenum
| Compound | IC50 (μg/ml) |
|---|---|
| This compound (ALE) | 0.92 |
Note: Data from a study on P. chrysogenum. nih.govnih.gov The significantly lower IC50 value for ALE indicates its substantially higher antifungal potency compared to allicin.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Studies of Molecular Structure and Reactivity
Quantum mechanical calculations are fundamental to elucidating the electronic structure and energetic properties of molecules. For S-ethyl ethanesulfinothioate, these studies reveal key features that govern its chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to molecules like this compound to determine their optimized geometry and various electronic properties. DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. For instance, calculations can be performed using specific functionals, like PBE (Perdew–Burke–Ernzerhof), and basis sets to achieve a high degree of accuracy. mdpi.com The optimized bulk lattice parameters for similar compounds have shown close agreement with experimental values, confirming the reliability of these calculation methods. mdpi.com
Table 1: Predicted Collision Cross Section (CCS) of this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 139.02458 | 123.7 |
| [M+Na]+ | 161.00652 | 131.5 |
| [M-H]- | 137.01002 | 124.2 |
| [M+NH4]+ | 156.05112 | 145.9 |
| [M+K]+ | 176.98046 | 129.4 |
| [M+H-H2O]+ | 121.01456 | 118.9 |
| [M+HCOO]- | 183.01550 | 135.8 |
| [M+CH3COO]- | 197.03115 | 172.3 |
| [M+Na-2H]- | 158.99197 | 124.3 |
| [M]+ | 138.01675 | 126.9 |
| [M]- | 138.01785 | 126.9 |
This table is generated based on data from PubChemLite, where CCS values were predicted using the CCSbase. uni.lu
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. youtube.comyoutube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For molecules with pi bonds, the HOMO often corresponds to the pi-bonding orbital, and the LUMO corresponds to the pi-star antibonding orbital. youtube.comyoutube.com The analysis of these orbitals for this compound would provide insights into its nucleophilic and electrophilic character. The charge distribution within the molecule, often visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov These simulations are invaluable for exploring the conformational landscape of flexible molecules like this compound and understanding their behavior in a solution environment. rsc.orgmdpi.com By simulating the interactions between the solute and solvent molecules, MD can provide insights into properties such as solvation free energy and the effect of the solvent on the molecule's structure and dynamics. rsc.org All-atom MD simulations, which explicitly represent every atom in the system, can capture detailed interactions like hydrogen bonding and van der Waals forces. mdpi.com
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics applies computational and informational techniques to a broad range of chemical problems. A significant application is the development of Quantitative Structure-Activity Relationship (QSAR) models.
QSAR models are mathematical models that aim to predict the biological activity of chemical compounds based on their structural properties. nih.govnih.gov These models rely on the principle that the structure of a molecule is intrinsically linked to its activity. By identifying relevant structural descriptors—numerical representations of a molecule's physicochemical properties—and correlating them with known biological activities, predictive models can be built. nih.gov For a compound like this compound, QSAR could be employed to predict its potential toxicological or therapeutic effects. nih.gov The development of robust QSAR models requires high-quality, consistent data and can be enhanced by techniques like multitasking learning, which combines models from different endpoints. nih.gov The QSAR Toolbox is a free software application that facilitates the use of such models for hazard assessment. qsartoolbox.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), forming a stable complex. nih.goveuropeanreview.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov
For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets, such as enzymes or receptors. unibas.ch The process involves generating multiple possible binding poses of the ligand within the target's active site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. mdpi.complos.orgmdpi.com Software like AutoDock is commonly used for these types of in silico studies. europeanreview.org
Prediction of Binding Modes and Affinities with Hypothesized Biological Targets
Computational docking and molecular dynamics simulations are instrumental in predicting how organosulfur compounds, including thiosulfinates, may interact with biological macromolecules. These in-silico techniques forecast the preferred orientation (binding mode) and the strength of the interaction (binding affinity) between a ligand and a target protein, which is crucial for drug discovery and understanding biological activity.
While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous organosulfur compounds provides a framework for how it might be studied. For instance, molecular docking has been used to screen libraries of organosulfur compounds against various protein targets. A 2022 study investigated the binding capacity of organosulfur compounds from garlic against the estrogen receptor alpha (ER-alpha), a target in breast cancer therapy. biointerfaceresearch.com Using AutoDock Vina, researchers calculated the binding affinities, with lower energy values indicating a more favorable interaction. biointerfaceresearch.com
Another study in 2020 screened seventy-six known organosulfur compounds against multiple protein targets of the SARS-CoV-2 virus, including the Main Protease (Mpro), Papain-like Protease (PLpro), and Spike protein (Spro). nih.gov This research utilized molecular dynamics simulations to predict binding affinities, identifying several compounds with strong potential interactions. nih.gov For example, lurasidone (B1662784) sulfoxide (B87167) showed a high binding affinity of -9.0 kcal/mol with the Main Protease. nih.gov Such studies demonstrate a clear methodology for hypothesizing the biological targets of this compound and predicting its binding efficacy.
The general approach involves:
Target Identification : Selecting a protein whose function might be modulated by the compound.
Molecular Docking : Using algorithms to predict the most stable binding pose of the ligand within the protein's active or allosteric site. nih.gov
Scoring : Calculating the binding affinity, typically in kcal/mol, to rank potential interactions. biointerfaceresearch.com
Molecular Dynamics (MD) Simulation : Simulating the dynamic behavior of the protein-ligand complex over time to assess the stability of the predicted binding mode. nih.gov
Below are examples of predicted binding affinities for various organosulfur compounds against different biological targets, illustrating the data generated from such computational studies.
| Organosulfur Compound | Biological Target | Predicted Binding Affinity (kcal/mol) | Computational Method |
|---|---|---|---|
| Lurasidone Sulfoxide | SARS-CoV-2 Main Protease (Mpro) | -9.0 | Molecular Docking |
| Lurasidone | SARS-CoV-2 Main Protease (Mpro) | -8.4 | Molecular Docking |
| Kaempferol (Flavonoid compared with organosulfur compounds) | Estrogen Receptor-alpha (3ERT) | -8.0 | PyRx with AutoDock Vina |
| Lurasidone Sulfoxide | SARS-CoV-2 Spike Protein (Spro) | -8.1 | Molecular Docking |
| Alliin (B105686) | Estrogen Receptor-alpha (3ERT) | -4.8 | PyRx with AutoDock Vina |
| Z-ajoene | Estrogen Receptor-alpha (3ERT) | -4.7 | PyRx with AutoDock Vina |
| S-Allylmercaptocysteine | Estrogen Receptor-alpha (3ERT) | -4.6 | PyRx with AutoDock Vina |
Development of Computational Models and Algorithms for Sulfur Chemistry
The unique electronic properties of sulfur, with its accessible d-orbitals and ability to exist in multiple oxidation states, present distinct challenges and opportunities for computational modeling. The development of accurate and efficient models and algorithms is essential for describing the behavior of sulfur-containing compounds like this compound.
Quantum Mechanics (QM) and Mechanistic Studies: Quantum chemical calculations are fundamental to investigating the reaction mechanisms involving sulfur atoms. escholarship.org These methods can model noncovalent interactions involving sulfur, which are crucial in biological systems, and elucidate complex reaction pathways. escholarship.org For example, computational studies have explored the reaction mechanism of hydropersulfides with S-nitrosothiols and the formation of zwiebelanes, bioactive natural products from onions. escholarship.org A proper understanding of experimental observations often requires theoretical modeling to confirm the relative importance of steric, electronic, and stereoelectronic interactions that determine the properties of sulfur-containing heterocycles. nih.gov
Machine Learning and AI in Sulfur Chemistry: More recently, machine learning (ML) and artificial intelligence have emerged as powerful tools. These approaches can overcome the limitations of traditional algorithms that require predefined rules. asm.org In the context of thiosulfinates, techniques similar to natural language processing have been applied to analyze Pfam domains and gene proximity to identify allicin (B1665233) tolerance (alt) gene clusters in bacteria. asm.orgresearchgate.net This allows for a more generalized "learning" from input data, enabling the discovery of novel biosynthetic gene clusters (BGCs). asm.orgresearchgate.net
In other areas, ML models have been developed for process analysis in petroleum purification to predict the concentration and aid in the removal of sulfur compounds. bohrium.com Models like Gaussian Process Regression, Decision Tree Regression, and Kernel Ridge Regression have been trained on large datasets to correlate process variables with sulfur content, with Decision Tree Regression showing high accuracy (R² score of 0.9989). bohrium.com
Kinetic and Astrophysical Modeling: Computational models are also used to understand sulfur chemistry in different environments, such as the atmospheres of exoplanets and interstellar dense cores. arxiv.orgaanda.org Time-dependent chemical models like "Nahoon" compute gas-phase chemistry and gas-grain interactions to track the abundance of sulfur-bearing molecules over time. aanda.org Researchers also develop and validate extensive kinetic networks that couple sulfur chemistry with C/H/O/N systems to accurately model the atmospheric composition of hot exoplanets. arxiv.org These models are validated against experimental data from combustion and pyrolysis of sulfur compounds like H₂S and CH₃SH. arxiv.org
Binding Affinity Prediction Models: The development of specialized computational tools aims to improve the accuracy of binding affinity predictions. SophosQM is a quantum mechanics-based approach that uses the fragment molecular orbital (FMO) method to estimate the enthalpic component of binding free energy, combined with a descriptor for the entropic component. acs.org Other methods use geometrical descriptors of protein-ligand atom pair interactions in conjunction with machine-learning methods to create predictive models for a diverse range of complexes. acs.org
These ongoing advancements in computational chemistry provide increasingly sophisticated frameworks for studying the complex behavior of sulfur compounds, from their role in biological systems to their presence in interstellar space.
Stability, Degradation Pathways, and Storage Optimization for Research Integrity
Comparative Stability Profiles of S-Ethyl Ethanesulfinothioate with Other Thiosulfinates
This compound, a saturated dialkyl thiosulfinate, exhibits greater stability compared to many naturally occurring thiosulfinates, such as allicin (B1665233) (diallyl thiosulfinate). nih.govnih.gov The instability of allicin is largely attributed to its allylthio group. nih.gov The substitution of this labile group with saturated alkanes, as in this compound, has been shown to prevent degradation under both storage and biological conditions. nih.gov
Research indicates that thiosulfinates with longer and saturated alk(en)yl groups are generally more stable than those with shorter and unsaturated groups. nih.govresearchgate.net For instance, the half-life of allicin is significantly extended when stored at -80 °C, showing no detectable loss of purity after 24 months. nih.gov In contrast, some S-aryl alkylthiosulfinates have demonstrated less than 5% decomposition after one month when stored neat at room temperature, a significant improvement over allicin's 16-hour half-life under the same conditions. uct.ac.za The stability of thiosulfinates is also influenced by the electronic nature of their substituents; electron-withdrawing groups on an aromatic ring can lead to instability. uct.ac.za
Table 1: Comparative Stability of Various Thiosulfinates
| Thiosulfinate | Structure | Key Stability Findings | Citations |
| This compound | Saturated dialkyl | More stable than allicin due to the absence of the unstable allylthio group. nih.govnih.gov | nih.govnih.gov |
| Allicin (Diallyl Thiosulfinate) | Unsaturated dialkyl | Prone to decomposition under mild conditions; half-life of 16 hours neat at room temperature. nih.govuct.ac.za | nih.govuct.ac.za |
| S-Aryl Alkylthiosulfinates | Aromatic and alkyl groups | Stability is influenced by substituents on the aromatic ring; electron-releasing groups enhance stability. uct.ac.za | uct.ac.za |
| Allyl trans-1-propenyl thiosulfinate | Isomer of allicin | Less stable than its isomer, trans-1-propenylallyl thiosulfinate. nih.gov | nih.gov |
Investigation of Enzymatic and Non-Enzymatic Degradation Pathways
The degradation of thiosulfinates can proceed through both non-enzymatic and enzymatic pathways.
Non-Enzymatic Degradation: Thiosulfinates can undergo several non-enzymatic transformations. One common pathway is disproportionation, which leads to the formation of the corresponding disulfide and thiosulfonate. uct.ac.za At alkaline pH (8-9), thiosulfinates can also undergo thioalkyl-exchange reactions. nih.gov For allicin, a well-studied thiosulfinate, degradation can occur via a fragmentation reaction that produces thioacrolein (B1219185) and 2-propenesulfenic acid. uct.ac.za This particular reaction is dependent on the presence of an allylic hydrogen, which is absent in this compound, contributing to its enhanced stability. nih.govuct.ac.za
Enzymatic Degradation: While specific enzymatic degradation pathways for this compound are not extensively detailed in the provided literature, the general principles of enzymatic action on related compounds offer insight. The degradation of sulfur compounds can be initiated by enzymes like alliinase, which acts on cysteine sulfoxides to produce thiosulfinates. uni-marburg.de The subsequent degradation of thiosulfinates can be influenced by various enzymes. For instance, the enzymatic degradation of polymers often involves hydrolases that act on the surface of the material. mdpi.com This process can be affected by the crystallinity and hydrophobicity of the substrate. mdpi.com The degradation of ethanethiol, a related sulfur compound, can proceed through oxidative pathways in microorganisms to form products like diethyl disulfide. researchgate.net
Strategies for Enhancing Compound Integrity and Shelf-Life in Research Applications
To ensure the integrity and prolong the shelf-life of this compound and other thiosulfinates in a research setting, several strategies can be employed:
Temperature Control: Storage at low temperatures is crucial. Storing thiosulfinates at -80°C has been shown to dramatically increase stability, with no detectable degradation of allicin observed after two years. nih.gov For routine use, stock solutions are often stored at -20°C. nih.gov
pH Management: Maintaining an optimal pH between 4.5 and 5.5 can significantly enhance stability. nih.govresearchgate.net This is particularly important when preparing aqueous solutions of the compound for experiments.
Inert Atmosphere: To prevent oxidation, storage under an inert atmosphere, such as nitrogen (N2), can be beneficial. nih.gov
Solvent Choice: The choice of solvent for stock solutions and experimental buffers should be carefully considered. As some thiosulfinates are more stable in aqueous solutions, this may be preferable to organic solvents for certain applications. researchgate.net
Purification and Storage Form: After synthesis and purification, storing the compound in its neat form rather than in solution may improve stability. uct.ac.za The purified thiosulfinates should be stored at very low temperatures (e.g., -80°C) until needed. nih.gov
By implementing these strategies, researchers can minimize degradation and ensure the reliability of their results when working with this compound.
Future Directions and Emerging Research Avenues
Broadening the Scope of Antimicrobial and Bioactive Research Beyond Fungi
While the antifungal properties of S-ethyl ethanesulfinothioate have been a primary focus, its structural similarity to allicin (B1665233) suggests a broader spectrum of bioactivity. Allicin is known for its antibacterial, antiviral, and even anticancer properties. nih.gov Research has shown that allicin and its saturated short-chain thiosulfinate analogs can inhibit invasion and migration in cancer cells. nih.gov A study on a series of aromatic and aliphatic thiosulfinates, including this compound, demonstrated their potential against human multidrug-resistant breast cancer cells. nih.gov The research indicated that these compounds could induce apoptosis and cell cycle arrest. nih.gov
Future research should systematically evaluate the efficacy of this compound against a wide range of bacterial and viral pathogens. Investigating its mechanism of action in these contexts will be crucial. Furthermore, its potential as an anticancer agent warrants more in-depth studies, building upon the preliminary findings of its effects on breast cancer cell lines. nih.gov
Investigation of this compound as a Precursor in Advanced Chemical Syntheses
The thiosulfinate functional group in this compound is a reactive moiety that can participate in various chemical transformations, making it a valuable precursor for the synthesis of more complex sulfur-containing molecules. Its synthesis from diethyl disulfide via oxidation with hydrogen peroxide is an established method. nih.gov
Table 1: Synthesis of this compound
| Starting Material | Reagent | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Diethyl disulfide | Hydrogen peroxide | L-proline (B1679175) | Acetonitrile | 90% | nih.gov |
| Diethyl disulfide | m-Chloroperoxybenzoic acid | - | Dichloromethane (B109758) | 46% | nih.gov |
Future research could explore its use in reactions such as:
Thiol-disulfide exchange reactions: To generate a variety of unsymmetrical disulfides.
Addition reactions: Across double and triple bonds to introduce the ethylthio group into organic molecules.
Ring-opening reactions: Of heterocyclic compounds.
The development of new synthetic methodologies utilizing this compound could provide access to novel compounds with potential applications in pharmaceuticals, agrochemicals, and material science.
Integration with Material Science for Controlled Release and Delivery Systems in Non-Biological Contexts
The inherent reactivity and potential for controlled release make this compound an interesting candidate for integration into various materials. This could lead to the development of "smart" materials with tailored functionalities for non-biological applications.
Potential research areas include:
Antifouling coatings: Incorporating the compound into marine paints or coatings for underwater infrastructure to prevent the growth of organisms.
Preservation of materials: Embedding it within polymers or other matrices to protect materials like wood or textiles from microbial degradation.
Controlled release systems: Designing systems where the release of this compound is triggered by specific environmental cues such as pH, temperature, or light.
These applications would leverage the antimicrobial properties of the compound in a non-therapeutic context, offering innovative solutions for material preservation and protection.
Development of Novel Analytical Methodologies for Detection and Quantification in Complex Matrices
As the applications of this compound expand, the need for sensitive and selective analytical methods for its detection and quantification in diverse and complex matrices becomes paramount. Current analytical techniques used for its characterization include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.govnih.gov
Table 2: Analytical Data for this compound
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃, 500 MHz) | δ 3.18–3.11 (4H, m, SCH₂), 1.46 (3H, t, J=7.5 Hz, SCH₂CH₃), 1.40 (3H, t, J=7.5 Hz, S=OCH₂CH₃) | nih.gov |
| ¹³C NMR (CDCl₃, 500 MHz) | δ 50.26, 27.38, 16.58, 8.12 | nih.gov |
| HRMS (m/z) | Calculated for C₄H₁₀OS₂ (M+H)⁺: 139.0246; Found: 139.0243 | nih.gov |
| Infrared (IR) νₘₐₓ cm⁻¹ | 1074 (S=O) | nih.gov |
Future research should focus on developing:
Chromatographic methods: Such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry for robust quantification.
Sensor technologies: Including electrochemical or optical sensors for real-time monitoring of the compound in various environments.
Sample preparation techniques: To efficiently extract and concentrate this compound from complex samples like soil, water, or industrial materials.
These advancements will be crucial for quality control, environmental monitoring, and mechanistic studies involving the compound.
Leveraging Artificial Intelligence and Machine Learning for Accelerated Discovery in Thiosulfinate Chemistry
In the context of thiosulfinate chemistry, AI and ML could be employed to:
Predict bioactivity: Develop quantitative structure-activity relationship (QSAR) models to predict the antimicrobial or anticancer activity of novel thiosulfinate derivatives.
Design new syntheses: Predict optimal reaction conditions and catalysts for the synthesis of thiosulfinates, including this compound and its analogs.
Screen for new applications: Analyze large datasets to identify potential new applications for thiosulfinates in diverse fields.
By integrating computational approaches with experimental work, the pace of discovery in thiosulfinate chemistry can be significantly enhanced, unlocking the full potential of compounds like this compound.
Q & A
(Basic) What are the recommended methods for synthesizing S-ethyl ethanesulfinothioate, and how can purity be validated?
Synthesis typically involves thioacetylation reactions using ethyl mercaptan and acetic anhydride under controlled anhydrous conditions. A standard protocol includes:
- Reagent ratios : 1:1.2 molar ratio of ethyl mercaptan to acetic anhydride to minimize side reactions .
- Temperature control : Reaction at 0–5°C to prevent thermal decomposition .
- Purification : Distillation under reduced pressure (boiling point: 152–154°C at 760 mmHg) followed by NMR validation (δH 1.25 ppm for CH3CH2S, δH 2.35 ppm for CH3CO) .
Purity validation : Gas chromatography (GC) with flame ionization detection (FID) is recommended, targeting >98% purity. Cross-validate with FT-IR for characteristic C=O (1680 cm⁻¹) and C-S (650 cm⁻¹) stretches .
(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. Key markers include:
- Mass spectrometry (MS) : Electron ionization (EI-MS) should show a molecular ion peak at m/z 104 (C4H8OS) with fragmentation patterns matching sulfur-containing analogs .
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm optimize resolution for trace impurity analysis .
(Advanced) How can researchers address contradictions in reported reaction kinetics of this compound in RAFT polymerization?
Discrepancies in rate constants (e.g., kp or chain transfer coefficients) often arise from:
- Experimental variables : Oxygen inhibition, initiator half-life, or solvent polarity effects .
- Validation steps :
- Replicate studies under inert atmospheres (argon/nitrogen) with rigorous degassing .
- Use radical traps (e.g., TEMPO) to quantify residual initiator interference .
- Compare data across multiple analytical methods (e.g., EPR for radical concentration vs. gravimetric yield) .
Statistical analysis : Apply ANOVA to assess inter-laboratory variability and report confidence intervals for kinetic parameters .
(Advanced) What computational strategies predict the reactivity of this compound in radical-mediated reactions?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine bond dissociation energies (BDEs) for the C-S bond (critical for radical stability) .
- Transition state modeling : Use Gaussian or ORCA software to simulate reaction pathways, focusing on:
- Activation energies for hydrogen abstraction .
- Electron localization maps to identify nucleophilic/electrophilic sites .
- Validation : Cross-reference computational results with experimental EPR data to confirm radical intermediate stability .
(Basic) What are the stability considerations for storing this compound, and how can degradation be monitored?
- Storage : Keep in amber vials at –20°C under nitrogen to prevent oxidation or hydrolysis .
- Degradation markers :
(Advanced) How can isotopic labeling (e.g., ¹³C or ²H) elucidate mechanistic pathways in reactions involving this compound?
- Synthetic labeling : Introduce ¹³C at the carbonyl group via ¹³C-acetic anhydride to track acyl transfer pathways .
- Mechanistic insights :
- Limitations : Ensure isotopic purity (>99%) to avoid spectral overlap in analysis .
(Basic) What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Acid-resistant gloves, fume hoods, and safety goggles mandatory due to thiol volatility and irritancy .
- Spill management : Neutralize with calcium carbonate, then absorb with vermiculite .
- Waste disposal : Collect in sealed containers for incineration to prevent environmental release of sulfur byproducts .
(Advanced) How do solvent polarity and proticity influence the chain transfer efficiency of this compound?
- Polar aprotic solvents (e.g., DMF) : Enhance solubility of radical intermediates, increasing transfer efficiency (Ctr ≈ 2.1) .
- Protic solvents (e.g., ethanol) : Hydrogen bonding stabilizes transition states, reducing Ctr to 1.3 .
Experimental design : Measure Ctr via Mayo equation using varying monomer/CTA ratios and GPC for molecular weight distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
